Morachalcone A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Biological Activities and Quantitative Data

Research has revealed several key biological activities of Morachalcone A, with quantitative data from various assay models summarized in the table below.

| Biological Activity | Experimental Model | Key Finding / IC50 / EC50 Value |

|---|---|---|

| Pancreatic Lipase Inhibition | In vitro enzymatic assay | IC50 = 6.2 µM [1] |

| Anti-neuroinflammatory | RAW264.7 mouse macrophage cells (LPS-activated) | Inhibition of NO production; IC50 = 16.4 µM [1] |

| Neuroprotective | HT22-immortalized hippocampal cells | Protection against glutamate-induced oxidative stress; EC50 = 35.5 µM [1] |

| Tyrosinase Inhibition | In vitro enzymatic assay | Inhibition of tyrosinase; IC50 = 0.013 µM [1] |

Experimental Protocols for Key Activities

Here are detailed methodologies for two of the most cited experiments on this compound.

Pancreatic Lipase Inhibition Assay

This protocol is used to evaluate the compound's potential as an anti-obesity agent.

- Principle: The assay measures the inhibition of pancreatic lipase, an enzyme crucial for fat absorption. A substrate is hydrolyzed by the enzyme, producing a colored product that can be quantified spectrophotometrically. Inhibitor activity reduces color formation.

- Detailed Workflow:

- Reaction Mixture: A solution is prepared containing the enzyme (porcine pancreatic lipase) in a buffer (e.g., Tris-HCl) at pH 8.2, along with the test compound (this compound) at various concentrations [1].

- Pre-incubation: The mixture is pre-incubated for a set time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

- Reaction Initiation: The reaction is started by adding a substrate, typically p-nitrophenyl butyrate (p-NPB) or olive oil emulsion.

- Incubation & Measurement: The mixture is further incubated at 37°C for a specific period (e.g., 30 minutes). The hydrolysis of p-NPB to p-nitrophenol is monitored by measuring the increase in absorbance at 405-410 nm using a microplate reader.

- Data Analysis: The percentage inhibition is calculated, and the IC50 value (concentration that inhibits 50% of enzyme activity) is determined from the dose-response curve [1].

The following diagram illustrates the logical workflow of this assay.

Assay for Inhibition of Nitric Oxide (NO) Production

This protocol assesses the anti-inflammatory potential of this compound.

- Principle: In response to inflammatory stimuli like bacterial lipopolysaccharide (LPS), immune cells produce high levels of nitric oxide (NO). The assay quantifies NO levels in the culture supernatant via the Griess reaction.

- Detailed Workflow:

- Cell Culture & Seeding: Mouse macrophage cells (RAW264.7) are cultured and seeded into a 96-well plate.

- Pre-treatment & Activation: After cell adherence, they are pre-treated with different concentrations of this compound for a period (e.g., 1 hour).

- Inflammation Induction: Inflammation is induced by adding LPS to the culture medium to activate the cells. The plate is then incubated for 18-24 hours.

- Sample Collection: After incubation, the cell culture supernatant is collected.

- Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and NEDD) is mixed with the supernatant. NO reacts with the Griess reagent to form a purple-pink azo compound.

- Measurement & Analysis: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is calculated using a standard curve, and the percentage inhibition of NO production is determined [1].

Biosynthesis and Broader Context

This compound is part of a larger family of specialized metabolites in mulberry trees. It serves as a key biosynthetic precursor to more complex molecules known as Diels-Alder type adducts (DAAs) [2]. These DAAs are formed through a [4+2] cycloaddition reaction between a chalcone (like this compound) and a dehydroprenyl polyphenol diene, a reaction catalyzed by Diels-Alderase enzymes [2]. This places this compound at a crucial biosynthetic junction for a wide array of biologically active compounds in Morus alba.

References

Morachalcone A mass spectrometric analysis

Background on Morachalcone A

This compound is a prenylated chalcone, a class of compounds known for a 1,3-diaryl-2-propen-1-one core structure [1]. It was identified as an active marker compound in the Artocarpus champeden plant, which has reported antimalarial activity [2].

One source notes that this compound has been studied for its cytotoxicity [1]. The table below summarizes the key information from the search results.

| Property | Description |

|---|---|

| Compound Class | Prenylated chalcone [1] |

| Natural Source | Artocarpus champeden (also found in Maclura pomifera) [2] [1] |

| Reported Activity | Antimalarial activity (plant extract); Cytotoxicity (compound) [2] [1] |

| Existing Analytical Method | An HPLC-UV method for quantification in rabbit plasma has been developed [2]. |

Analytical Context and Suggested Approach

The search results confirm that a specific mass spectrometric analysis for this compound is not available in the current findings. The existing bioanalytical method uses High Performance Liquid Chromatography (HPLC) with UV detection [2]. Mass spectrometry (LC-MS/MS) is a more advanced and sensitive technique that would be a logical next step for characterization.

The following diagram outlines a generalized workflow for developing a quantitative LC-MS/MS method for a compound like this compound, based on standard laboratory practices.

Given the lack of direct protocols, here is a suggested path to gather the specific information you need:

- Refine Your Search: Use specialized scientific databases like SciFinder, Reaxys, or PubMed to search for "[this compound] AND (LC-MS OR mass spectrometry)". These platforms often have more granular indexing than general web searches.

- Consult Related Compounds: The chalcone scaffold is a "privileged structure" in medicinal chemistry [1]. Researching mass spectrometric data on well-known chalcones like isoliquiritigenin, butein, or xanthohumol can provide valuable insights into expected fragmentation patterns and suitable MS parameters.

- General MS Principles: For a foundational understanding, the search results provide good overviews of mass spectrometry [3] [4] and tandem MS (MS/MS) [3], which are crucial for this type of analysis.

References

- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Bioanalytical method development and validation for... [academia.edu]

- 3. sciencedirect.com/topics/neuroscience/ mass - spectrometry [sciencedirect.com]

- 4. | Definition, Applications, Principle... | Britannica Mass spectrometry [britannica.com]

Morachalcone A tyrosinase inhibitory activity IC50

Quantitative Tyrosinase Inhibition Data

The table below summarizes the key quantitative findings on Morachalcone A's activity:

| Parameter | Reported Value | Experimental Context | Citation Source |

|---|---|---|---|

| IC₅₀ (Mushroom Tyrosinase) | 0.013 µM | In vitro enzyme assay | [1] |

| IC₅₀ (Mushroom Tyrosinase) | 0.08 ± 0.02 µM | In vitro enzyme assay | [2] |

| Comparative Inhibitor (Kojic Acid) | 16.69 ± 2.8 µM | In vitro enzyme assay (positive control) | [3] |

| Comparative Inhibitor (Arbutin) | 191.17 ± 5.5 µM | In vitro enzyme assay (positive control) | [3] |

| Cellular Activity (Melanin Content) | Reduced at 10 µM (non-cytotoxic) | B16F10 melanoma cells stimulated with α-MSH | [4] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies cited in the literature.

In Vitro Tyrosinase Inhibition Assay

This is a standard protocol used to determine IC₅₀ values.

- Enzyme Source: Mushroom tyrosinase (Agaricus bisporus).

- Substrate: L-tyrosine or L-DOPA.

- Procedure: The test compound (e.g., this compound) is incubated with the enzyme and substrate. The rate of the enzymatic reaction is monitored by measuring the formation of the dopachrome product spectrophotometrically at a wavelength of 475-490 nm.

- Data Analysis: The IC₅₀ value is calculated by determining the concentration of the inhibitor required to reduce the enzyme activity by 50% compared to a control without the inhibitor. Kojic acid is commonly used as a reference standard [3] [5].

Cellular Anti-Melanogenesis Assay

This protocol evaluates the compound's effect in a live cell model.

- Cell Line: B16F10 mouse melanoma cells.

- Cell Stimulation: Cells are co-stimulated with α-Melanocyte-Stimulating Hormone (α-MSH) and 3-Isobutyl-1-methylxanthine (IBMX) to upregulate melanogenesis.

- Treatment: Cells are treated with varying concentrations of this compound.

- Cytotoxicity Test: Cell viability is assessed using assays like EZ-cytox to ensure observed effects are not due to toxicity [6].

- Melanin Measurement: After incubation, intracellular melanin content is quantified spectrophotometrically. Cellular tyrosinase activity is also often measured by lysing the cells and performing an enzyme activity assay [4] [6].

Compound Background and Broader Bioactivity

- Source: this compound is a chalcone isolated from the roots of Morus alba (White Mulberry) [7] [4].

- Other Relevant Activities: Beyond tyrosinase inhibition, research indicates this compound has other biologically relevant activities:

- Pancreatic Lipase Inhibition: IC₅₀ = 6.2 µM, suggesting potential anti-obesity applications [1] [7].

- Neuroprotective Effects: Protects HT22 hippocampal cells from glutamate-induced oxidative stress (EC₅₀ = 35.5 ± 2.1 µM) [1] [7].

- Anti-inflammatory Activity: Inhibits nitric oxide production in LPS-activated macrophages (IC₅₀ = 16.4 µM) [1] [7].

Mechanism and Structural Insights

The potent activity of this compound is attributed to its chalcone structure, which features a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold [6]. This scaffold is known to confer strong tyrosinase inhibitory activity, likely by:

- Competitive Inhibition: Binding directly to the copper-containing active site of the enzyme, competing with the natural substrate [3] [6].

- Coordination: The carbonyl and hydroxyl groups on the chalcone structure can interact with critical residues in the enzyme's active site, such as Asn260 and His263 [3].

The following diagram illustrates the core mechanism of tyrosinase inhibition by this compound within the melanogenesis pathway:

Research Implications

The data confirms that This compound is a highly potent, low nanomolar-range inhibitor of tyrosinase, significantly outperforming common inhibitors like kojic acid and arbutin [1] [3] [2]. Its efficacy in cellular models without cytotoxicity underscores its potential as a lead compound for developing:

- Cosmetic Agents: As skin-whitening ingredients in cosmetics to treat hyperpigmentation.

- Therapeutic Agents: For conditions related to excessive melanin production.

- Anti-browning Agents: For application in the food industry to prevent enzymatic browning.

References

- 1. A | Morachalcone | TargetMol Tyrosinase [targetmol.com]

- 2. Characterization of a New Flavone and Tyrosinase ... Inhibition [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking, Synthesis, and Tyrosinase Inhibition ... [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Melanogenesis Inhibitory Constituents ... [mdpi.com]

- 5. Tyrosinase inhibitory activity, molecular docking studies and ... [journals.plos.org]

- 6. In silico and in vitro insights into tyrosinase inhibitors with a ... [sciencedirect.com]

- 7. A | CAS:76472-88-3 | Chalcones | Manufacturer BioCrick Morachalcone [biocrick.com]

Technical Guide: Neuroprotective Effects of Morachalcone A in HT22 Hippocampal Cells

Introduction and Executive Summary

Morachalcone A is a prenylated chalcone derivative isolated from various parts of the mulberry tree (Morus alba L. and related species). This compound has demonstrated significant neuroprotective properties in experimental models, particularly against glutamate-induced oxidative stress in HT22 mouse hippocampal cells [1] [2] [3]. The HT22 cell line serves as a valuable in vitro model for studying neurodegenerative mechanisms and screening potential therapeutic compounds, as it is highly susceptible to oxidative stress while lacking ionotropic glutamate receptors, allowing for the specific study of oxidative toxicity pathways [4] [5].

The neuroprotective activity of this compound is characterized by its ability to mitigate oxidative damage through multiple mechanisms, including direct antioxidant effects and potential modulation of cellular defense pathways. With neurodegenerative diseases representing a growing global health burden, natural compounds like this compound offer promising multi-target approaches for therapeutic development [6] [7]. This technical guide provides a comprehensive overview of this compound's efficacy, mechanisms, and experimental protocols relevant to neuroscience research and drug development.

Quantitative Data Summary

The experimental data demonstrates this compound's neuroprotective potency and additional biological activities.

Table 1: Quantitative Bioactivity Profile of this compound

| Bioactivity | Experimental Model | Result Value | Reference |

|---|---|---|---|

| Neuroprotective Effect | HT22 cells (glutamate-induced oxidative injury) | EC~50~: 35.5 ± 2.1 µM | [1] [2] [3] |

| Tyrosinase Inhibition | Enzyme inhibition assay | IC~50~: 0.013 µM | [2] [3] [8] |

| Pancreatic Lipase Inhibition | Enzyme inhibition assay | IC~50~: 6.2 µM | [2] [3] |

| Anti-inflammatory Activity | RAW264.7 cells (LPS-induced NO production) | IC~50~: 16.4 µM | [2] [3] |

| Quantification in Plant Material | Ethanol extract of Morus alba fruits | 0.78 ± 1.5 mg/kg | [1] |

Source and Chemical Properties

This compound is naturally occurring in multiple species of the Moraceae family.

Table 2: Natural Sources and Physicochemical Properties of this compound

| Property Category | Details |

|---|---|

| Natural Sources | Fruits and roots of Morus alba L. (White Mulberry) [1] [3]; Stem bark of Morus mesozygia [9]; Leaves of Morus alba [8] |

| Chemical Classification | Chalcone (Prenylated) [3] [7] |

| Molecular Formula | C~20~H~20~O~5~ [2] [3] |

| Molecular Weight | 340.37 g/mol [2] [3] |

| CAS Registry Number | 76472-88-3 [2] [3] |

| Solubility | Soluble in DMSO, acetone, ethyl acetate, chloroform, dichloromethane [3] |

| Storage Conditions | Desiccate at -20°C; stable for several months when protected from light [3] |

HT22 Cell Line Model

The HT22 cell line is a crucial experimental model for investigating this compound's neuroprotective effects.

Origin and Characteristics: HT22 is an immortalized mouse hippocampal neuronal cell line, a subclone of the parent HT-4 line immortalized with a temperature-sensitive SV40 T antigen [4]. These cells exhibit an epithelial-like morphology and a rapid doubling time of approximately 15 hours [4].

Utility in Neurodegeneration Research: A critical feature of HT22 cells is their lack of functional ionotropic glutamate receptors [4]. This makes them an ideal model for studying the oxidative toxicity pathway of glutamate without the confounding effects of excitotoxicity. In this pathway, high glutamate concentrations inhibit the cystine/glutamate antiporter, leading to depletion of glutathione and subsequent accumulation of reactive oxygen species (ROS), ultimately resulting in oxidative cell death [5].

Experimental Relevance: The HT22 model is well-established for screening neuroprotective compounds against oxidative stress, a key pathological mechanism in neurodegenerative conditions like Alzheimer's disease [10] [4] [5].

Detailed Experimental Protocols

Neuroprotection Assessment in HT22 Cells

The standard protocol for evaluating this compound's neuroprotective effects involves specific cell culture and treatment conditions.

Graph 1: Experimental workflow for assessing this compound neuroprotection in HT22 cells, including treatment and endpoint measurements.

Key Protocol Details:

- Cell Culture Conditions: HT22 cells are maintained in high-glucose DMEM supplemented with 10% fetal bovine serum, 4 mM L-glutamine, and antibiotics at 37°C in a 5% CO₂ humidified incubator [10] [5].

- Treatment Protocol: Cells are typically pretreated with this compound (varying concentrations up to EC~50~ ~35.5 µM) for 2-3 hours before glutamate exposure (7.5-25 mM) for 24 hours [1] [10] [5].

- Viability Assessment: The MTT assay measures mitochondrial function as a proxy for cell viability. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells, with absorbance measured at 490nm [10] [5].

- Additional Endpoints: As shown in Graph 1, multiple secondary endpoints can be assessed, including apoptosis rates, intracellular ROS production, calcium influx, mitochondrial membrane potential, and protein expression changes via Western blotting [10] [5].

Antioxidant and Anti-inflammatory Assays

Beyond direct neuroprotection, this compound's additional activities are characterized through specific biochemical assays.

- Radical Scavenging Assays: The DPPH and ABTS assays quantify antioxidant capacity by measuring the reduction of stable colored radicals, with results expressed as percentage scavenging activity or Trolox equivalents [5].

- Anti-inflammatory Assessment: this compound's inhibition of nitric oxide (NO) production is measured in LPS-activated RAW264.7 macrophage cells using Griess reagent, with IC~50~ values calculated from dose-response curves [2] [3].

- Enzyme Inhibition Assays: Tyrosinase and pancreatic lipase inhibition are measured using specific substrate conversion assays, with IC~50~ values determined from dose-response relationships [2] [3] [8].

Mechanisms of Action

This compound exerts neuroprotection through multiple complementary mechanisms targeting oxidative stress pathways.

Graph 2: Proposed mechanism of this compound neuroprotection against glutamate-induced oxidative toxicity in HT22 cells, showing key pathways and cellular effects.

Primary Neuroprotective Mechanisms:

Oxidative Stress Mitigation: this compound significantly reduces intracellular ROS accumulation and helps restore glutathione levels, potentially through direct free radical scavenging activity [1] [5]. This addresses the core mechanism of glutamate toxicity in HT22 cells.

Mitochondrial Protection: The compound helps maintain mitochondrial membrane potential, preventing mitochondrial permeability transition and subsequent release of pro-apoptotic factors [10].

Anti-apoptotic Effects: this compound treatment modulates expression of Bcl-2 family proteins, reducing pro-apoptotic Bax and Bad while increasing anti-apoptotic Bcl-2, resulting in decreased caspase-3 activation and reduced apoptotic cell death [10].

Calcium Homeostasis: The compound helps attenuate glutamate-induced calcium overload, thereby preventing calcium-mediated activation of degradative enzymes and oxidative stress [10].

Additional Biological Activities:

Anti-inflammatory Properties: this compound demonstrates significant inhibition of nitric oxide production in activated macrophages (IC~50~: 16.4 µM), suggesting potential for addressing neuroinflammation accompanying neurodegeneration [2] [3].

Enzyme Inhibition: The compound shows potent tyrosinase inhibition (IC~50~: 0.013 µM) and pancreatic lipase inhibition (IC~50~: 6.2 µM), indicating possible applications in hyperpigmentation disorders and obesity-related metabolic conditions [2] [3] [8].

Research Applications and Potential

This compound represents a promising multi-target candidate for addressing complex neurodegenerative conditions.

Multi-Target Therapeutic Approach: Neurodegenerative diseases like Alzheimer's and Parkinson's involve multiple pathological mechanisms including oxidative stress, neuroinflammation, and protein misfolding [6]. This compound's diverse activities address several of these mechanisms simultaneously, potentially offering enhanced efficacy compared to single-target approaches.

Natural Product Development: As a plant-derived compound, this compound aligns with growing interest in natural products for neuroprotection [6] [7]. The prenyl group enhances lipophilicity and membrane interaction, potentially improving bioavailability and target engagement compared to non-prenylated flavonoids [7].

Drug Discovery Starting Point: The documented neuroprotective efficacy of this compound establishes it as a valuable lead compound for structural optimization [7]. Structure-activity relationship studies could further enhance potency, selectivity, and drug-like properties.

Cosmetic and Nutraceutical Applications: The potent tyrosinase inhibitory activity suggests potential applications in skin whitening products, while pancreatic lipase inhibition indicates possible weight management applications [2] [3] [8].

Conclusion and Future Perspectives

This compound demonstrates significant neuroprotective effects in HT22 hippocampal cells against glutamate-induced oxidative injury, with an EC~50~ of 35.5 ± 2.1 µM [1] [2] [3]. Its multi-mechanistic action, encompassing antioxidant, anti-apoptotic, and anti-inflammatory activities, positions it as a promising candidate for further development against neurodegenerative diseases [6] [7].

Future research should focus on in vivo validation of neuroprotective effects in animal models of neurodegeneration, detailed structure-activity relationship studies to optimize potency, and investigations into bioavailability and blood-brain barrier penetration. Additionally, exploration of synergistic combinations with other neuroprotective agents could unlock enhanced therapeutic efficacy with reduced side effects.

References

- 1. of prenylated arylbenzofuran and flavonoids... Neuroprotective effect [pubmed.ncbi.nlm.nih.gov]

- 2. A | Tyrosinase | TargetMol Morachalcone [targetmol.com]

- 3. A | CAS:76472-88-3 | Chalcones | Manufacturer BioCrick Morachalcone [biocrick.com]

- 4. Line - A Research Guide to Neurodegeneration HT 22 Cell [cytion.com]

- 5. Neuroprotective Effect of β-Lapachone against Glutamate ... [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress on Phytochemicals from Mulberry with ... [pmc.ncbi.nlm.nih.gov]

- 7. Prenylated Flavonoids of the Moraceae Family [mdpi.com]

- 8. Characterization of Melanogenesis Inhibitory Constituents ... [mdpi.com]

- 9. Bioactive 2-arylbenzofuran and chalcone derivatives from ... [sciencedirect.com]

- 10. International Journal of Molecular Medicine [spandidos-publications.com]

Morachalcone A anti-inflammatory nitric oxide inhibition

Mechanism of Action and Key Experimental Data

Morachalcone A exerts its anti-inflammatory effects primarily by targeting the NO signaling pathway. The table below summarizes its core biological activities and molecular targets.

| Biological Activity | Experimental Model/Assay | Result / Potency | Inferred Mechanism / Molecular Target |

|---|---|---|---|

| Anti-inflammatory [1] [2] [3] | LPS-induced NO production in RAW 264.7 mouse macrophage cells | IC50 = 16.4 µM [2] [4] [3] | Inhibition of iNOS protein and mRNA expression [3] |

| Cytotoxicity [2] | MTT assay in RAW 264.7 cells | IC50 = 58 µM [2] | Demonstrates a therapeutic window between efficacy and cytotoxicity |

| Aromatase Inhibition [1] [2] | In vitro enzyme assay | IC50 = 4.6 mM [1] [2] | Target for anticancer activity; significantly less potent than NO inhibition |

| Pancreatic Lipase Inhibition [4] | In vitro enzyme assay | IC50 = 6.2 µM [4] | Potential application in treating metabolic diseases |

The following diagram illustrates the proposed anti-inflammatory mechanism of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model, based on the research data:

Proposed anti-inflammatory mechanism of this compound in macrophages.

Experimental Protocol for NO Inhibition

For researchers looking to replicate or build upon these findings, here is a summary of the key methodology used in the foundational study [3]:

- Cell Line: Mouse leukemic monocyte-macrophage cell line RAW 264.7.

- Cell Culture and Treatment:

- Culture RAW 264.7 cells in appropriate medium (e.g., Dulbecco's Modified Eagle Medium with 10% Fetal Bovine Serum).

- Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

- Co-stimulate cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and iNOS expression.

- Continue incubation for a set period, typically 20-24 hours, after LPS challenge.

- Nitric Oxide Measurement:

- Collect cell culture supernatant after the incubation period.

- Measure nitrite (a stable oxidative end product of NO) accumulation in the supernatant, typically using the Griess reaction.

- The Griess reagent reacts with nitrite to form a purple azo compound, which can be measured spectrophotometrically at 540-550 nm.

- Calculate the percentage inhibition of NO production compared to LPS-only stimulated controls.

- Cell Viability Assay:

- Perform a parallel assay (e.g., MTT assay) on treated cells to ensure that the reduction in NO is not due to compound cytotoxicity.

- The IC50 for cytotoxicity (58 µM) should be significantly higher than the IC50 for NO inhibition (16.4 µM), indicating a true anti-inflammatory effect.

- Mechanistic Investigation (Western Blot & RT-PCR):

- To confirm the mechanism, analyze iNOS protein levels from cell lysates using Western blotting.

- Analyze iNOS mRNA expression levels using Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) or quantitative real-time PCR.

Broader Context of Chalcones in Drug Discovery

This compound is part of the chalcone family, a recognized privileged structure in medicinal chemistry [5] [6]. The simple yet highly modifiable 1,3-diaryl-2-propen-1-one scaffold of chalcones is associated with a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic effects [5] [7]. Several chalcone-based drugs, such as sofalcone (anti-ulcer) and metochalcone (choleretic), have been approved for clinical use, validating the scaffold's therapeutic potential [5] [6].

The multi-targeting nature of many natural products like chalcones is a particular advantage for treating complex, multi-factorial diseases such as chronic inflammation [8].

Research Considerations and Future Directions

While the data on this compound is promising, several aspects require further investigation to assess its potential as a lead compound:

- Selectivity: Its effects on other isoforms of NOS (endothelial eNOS and neuronal nNOS) should be studied to ensure selectivity and avoid potential side effects.

- In Vivo Validation: Most existing data is from in vitro models. Future research needs to confirm efficacy and determine pharmacokinetics in live animal models of inflammation.

- Structure-Activity Relationship (SAR): Systematic modification of the this compound structure could help identify key functional groups responsible for its activity and improve its potency and drug-like properties.

References

- 1. | CAS 76472-88-3 | AbMole BioScience this compound [abmole.com]

- 2. This compound | Anti-Inflammatory Agent [medchemexpress.com]

- 3. Induced Nitric Oxide Production in Raw 264.7 Cells [jcpjournal.org]

- 4. | CAS:76472-88-3 | Chalcones | Manufacturer BioCrick this compound [biocrick.com]

- 5. Pharmacological potential of natural chalcones [pmc.ncbi.nlm.nih.gov]

- 6. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New chalcone derivatives as potential antimicrobial and ... [nature.com]

- 8. Privileged natural product compound classes for anti ... [pubs.rsc.org]

Comprehensive Technical Guide: Morachalcone A as a Pancreatic Lipase Inhibitor for Obesity Management

Introduction and Executive Summary

Morachalcone A is a prenylated chalcone compound isolated from the leaves of Morus alba (white mulberry) that demonstrates potent inhibitory activity against pancreatic lipase, a key enzyme in dietary fat absorption. With an IC₅₀ value of 6.2 μM, this natural product exhibits significant anti-obesity potential through its ability to reduce triglyceride hydrolysis in the digestive system [1] [2] [3]. The compound belongs to the chalcone subclass of flavonoids characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system [4].

The growing global obesity epidemic and limitations of current pharmaceutical interventions (e.g., Orlistat with its unpleasant side effects) have accelerated research into natural alternatives for obesity management [5]. Pancreatic lipase inhibition represents a promising therapeutic strategy as this enzyme is responsible for hydrolyzing approximately 70% of dietary triglycerides into absorbable free fatty acids and monoacylglycerols [6]. This compound emerges as a leading candidate in this category due to its potent inhibition and natural origin, offering potential for development into a complementary anti-obesity therapy [1].

Quantitative Inhibitory Activity Data

Comparative IC₅₀ Values of Lipase Inhibitors

Table 1: Comparative Pancreatic Lipase Inhibitory Activity (IC₅₀ Values)

| Compound | IC₅₀ Value | Source | Reference |

|---|---|---|---|

| This compound | 6.2 μM | Morus alba leaves | [1] |

| Orlistat (pharmaceutical standard) | 0.092 μM | Synthetic/Streptomyces toxytricini | [6] |

| Luteolin (most active flavone) | 99 ± 11 μM | Various dietary sources | [6] |

| Quercetin | 128 ± 22 μM | Widely distributed in plants | [6] |

| Baicalein | 156 ± 22 μM | Scutellaria baicalensis | [6] |

| Myristica fragrans ethanolic extract | 66.24% inhibition at 100 μg/mL | Nutmeg (Myristica fragrans) | [7] |

The potency of this compound is particularly notable when compared to other natural inhibitors. While Orlistat remains approximately 67 times more potent on a molar basis, this compound demonstrates significantly stronger activity than many common dietary flavonoids [1] [6]. For context, this compound is approximately 16 times more potent than luteolin, the most effective flavone tested in comparative studies [6]. This enhanced activity is attributed to its unique structural features, particularly the presence of a prenyl group (3-methylbut-2-enyl) and specific hydroxylation patterns that facilitate optimal interaction with the pancreatic lipase active site [1] [4].

Additional Biological Activities

Table 2: Other Biological Activities of this compound

| Biological Activity | Potency (IC₅₀/EC₅₀) | Experimental Model | Significance |

|---|---|---|---|

| Tyrosinase Inhibition | 0.013 μM | In vitro assay | Potential skin-lightening applications |

| Anti-inflammatory (NO production inhibition) | 16.4 μM | RAW264.7 LPS-activated macrophage cells | Modulation of inflammatory pathways |

| Neuroprotective Effects | 35.5 ± 2.1 μM | HT22 hippocampal cells vs. glutamate-induced oxidative stress | Potential neurotherapeutic applications |

The multi-target biological profile of this compound suggests additional therapeutic benefits beyond pancreatic lipase inhibition. Its potent tyrosinase inhibitory activity indicates potential applications in dermatology, while its anti-inflammatory and neuroprotective properties suggest a broader pharmacological spectrum that may be advantageous in addressing obesity-related complications [2] [3]. The compound's ability to modulate multiple pathological processes makes it particularly interesting for further drug development, as obesity is increasingly recognized as a multifactorial disease with associated inflammation and oxidative stress components [7] [5].

Extraction Optimization and Compound Source

Optimized Extraction Parameters

The extraction efficiency of bioactive compounds from Morus alba leaves, including this compound, has been systematically optimized using response surface methodology with a three-level-three-factor Box-Behnken design [1]. The optimal parameters for maximizing both pancreatic lipase inhibitory activity and total phenolic content were determined as follows:

- Ethanol concentration: 74.9%

- Extraction temperature: 57.4°C

- Sample/solvent ratio: 1:10

Under these optimized conditions, researchers achieved 58.5% pancreatic lipase inhibition with a total phenolic content of 26.2 μg GAE (gallic acid equivalent)/mg extract [1]. The correlation between phenolic content and inhibitory activity suggests that multiple phenolic compounds in the extract contribute synergistically to the overall lipase inhibition, with this compound representing the most potent individual constituent [1].

The natural occurrence of this compound is primarily in the roots and leaves of Morus alba [2] [3]. As a prenylated chalcone, it is part of a specialized group of plant metabolites where prenylation enhances membrane affinity and target protein interactions, ultimately improving bioavailability and biological activity compared to non-prenylated analogues [4]. The presence of the prenyl moiety (3-methylbut-2-enyl group) significantly influences the compound's physicochemical properties, contributing to its stronger membrane affinity and facilitating better cellular absorption and interaction with biomolecular targets [4].

Experimental Protocols and Methodologies

Pancreatic Lipase Inhibition Assay

The standardized protocol for assessing pancreatic lipase inhibitory activity typically uses porcine pancreatic lipase as an enzyme model due to its similarity to human pancreatic lipase [6] [8]. The following detailed methodology allows for consistent evaluation of potential inhibitors:

Enzyme Preparation: Prepare pancreatic lipase solution by dissolving porcine pancreatic lipase (20 mg) in Tris-HCl buffer (10 mL of 50 mM, pH 8.0) containing 0.1% gum Arabic and 0.2% sodium deoxycholate. Centrifuge at 2000×g for 10 minutes and use the supernatant as the enzyme source [6].

Substrate Solution: Prepare 10 mM p-nitrophenyl butyrate (pNPB) in dimethylformamide as substrate [8]. Alternative substrates include p-nitrophenyl palmitate (pNPP) at 10 mM concentration dissolved in absolute ethanol [6].

Reaction Mixture: In a 96-well plate, combine 80 μL Tris-HCl buffer (100 mM, pH 7.0), 100 μL enzyme supernatant, and 10 μL of the test compound (this compound dissolved in 50% ethanol at varying concentrations) [6] [8].

Pre-incubation: Incubate the mixture for 15-20 minutes at 37°C to allow interaction between inhibitor and enzyme [6] [8].

Reaction Initiation: Add 10 μL substrate solution to start the reaction [6] [8].

Kinetic Measurement: Monitor the increase in absorbance at 405 nm (indicating p-nitrophenol release) every minute for 20 minutes using a microplate spectrophotometer [6] [8].

Calculation: Determine inhibitory activity using the formula: Inhibition (%) = [(V₀ - V)/V₀] × 100 where V₀ is enzyme activity without inhibitor and V is activity with inhibitor [6].

This protocol allows for the precise determination of IC₅₀ values through concentration-response curves and facilitates direct comparison between different inhibitors under standardized conditions [6] [8].

Complementary Assay Methods

Several variations of the basic protocol exist, incorporating different buffer systems and detection methods:

Alternative Buffer System: Use 10 mM MOPS buffer (pH 6.8) with 1 mM EDTA for enzyme preparation, combined with Tris buffer (100 mM Tris-HCl, 5 mM CaCl₂, pH 7.0) for the reaction mixture [8].

Fluorescence Titration: To study inhibitor-enzyme binding interactions, measure fluorescence quenching with excitation at 280 nm. Calculate binding constants (Kₐ) and number of binding sites (n) using the logarithmic equation: lg[(F₀ - F)/F] = lgKₐ + nlg[Q] where F₀ and F represent fluorescence intensity without and with flavonoid, and [Q] is flavonoid concentration [6].

Molecular Docking: Perform computational docking studies using crystal structure of pancreatic lipase (PDB ID: 1ETH) with a sphere centered on active site cavities (diameter 10 Å) as the docking site [6].

These complementary methodologies provide insights into the mechanism of inhibition and structure-activity relationships, supporting the development of more effective pancreatic lipase inhibitors [6].

Structure-Activity Relationship Analysis

Critical Structural Features for Lipase Inhibition

The potent inhibitory activity of this compound against pancreatic lipase can be understood through its specific structural characteristics, which align with general structure-activity relationship principles for flavonoid-type inhibitors:

Prenylation Effect: The presence of a prenyl group (3-methylbut-2-enyl) at the A-ring significantly enhances lipase inhibitory activity compared to non-prenylated analogues. Prenylation increases membrane affinity and facilitates stronger interactions with the hydrophobic active site of pancreatic lipase [1] [4]. This phenomenon is consistently observed across multiple studies, where prenylated phenolic compounds from Morus alba leaves showed IC₅₀ values below 50 μM, while non-prenylated counterparts exhibited weaker inhibition [1].

α,β-Unsaturated Carbonyl System: The chalcone-specific open chain structure with an α,β-unsaturated ketone moiety creates an electrophilic center that can interact with nucleophilic residues in the enzyme active site. This system maintains molecular planarity, facilitating optimal interaction with the catalytic triad of pancreatic lipase [4].

Hydroxylation Pattern: The 2,4-dihydroxy substitution pattern on both aromatic rings contributes to inhibitory potency through optimized hydrogen bonding with key amino acid residues in the active site. Studies on flavonoid lipase inhibitors indicate that hydroxylation on both A and B rings generally increases activity [6].

Planarity and π-Conjugation: The extended π-system throughout the molecule allows for optimal π-π interactions with aromatic residues in the lipase active site. Molecular docking analyses confirm that the planarity of flavonoid structures is crucial for maintaining these interactions [6].

The structure-activity relationship of this compound provides valuable insights for medicinal chemistry optimization, suggesting that modifications preserving these key features while optimizing physicochemical properties could yield even more potent derivatives [4].

Signaling Pathways and Mechanism of Action

Lipid Metabolism Pathway and Inhibition Mechanism

The following diagram illustrates the mechanism of pancreatic lipase inhibition by this compound within the context of dietary lipid metabolism:

Figure 1: this compound inhibits pancreatic lipase to prevent dietary fat absorption, potentially reducing obesity.

Molecular Interaction Mechanism

At the molecular level, this compound exerts its inhibitory effect through multiple mechanisms confirmed by fluorescence titration and molecular docking studies:

Active Site Binding: Fluorescence quenching studies demonstrate that this compound binds directly to pancreatic lipase with high affinity, causing a blue-shift in fluorescence emission typical of flavones that maintain molecular planarity [6]. This suggests the compound interacts with tryptophan residues near the active site.

Competitive Inhibition Pattern: Molecular docking analyses reveal that this compound likely binds to the catalytic triad (Ser153-Asp177-His264) of pancreatic lipase, competing with the natural substrate for the active site [6]. The prenyl group enhances hydrophobic interactions within the active site pocket, while hydroxyl groups form hydrogen bonds with key amino acid residues.

Structural Constraints: The planar structure of this compound, maintained by the C2=C3 double bond in conjunction with the carbonyl group, allows for optimal π-π interactions with aromatic residues in the lipase binding pocket [6]. This structural feature is consistently identified as crucial for inhibitory activity across flavonoid-type inhibitors.

The combined mechanisms result in effective reduction of triglyceride hydrolysis, decreasing the absorption of dietary fats and subsequently reducing caloric intake without affecting central nervous system functions—a significant advantage over some pharmaceutical anti-obesity agents [5].

Conclusion and Research Perspectives

This compound represents a promising natural product lead for the development of pancreatic lipase inhibitors as anti-obesity agents. Its potent inhibitory activity (IC₅₀ 6.2 μM), combined with a favorable multi-target biological profile, positions it as an attractive candidate for further preclinical development [1] [2] [3]. The elucidation of its structure-activity relationships provides valuable insights for medicinal chemistry optimization, particularly regarding the beneficial effects of prenylation on potency [4].

Future research should focus on several key areas:

- In vivo validation of anti-obesity efficacy using appropriate animal models

- Absorption, distribution, metabolism, and excretion (ADME) profiling to optimize bioavailability

- Structure-based drug design to develop more potent analogs based on the this compound scaffold

- Synergistic combinations with other natural products to enhance efficacy and reduce potential side effects

References

- 1. constituents from Morus alba leaves and... Pancreatic lipase inhibitory [pubmed.ncbi.nlm.nih.gov]

- 2. A | CAS:76472-88-3 | Chalcones | Manufacturer BioCrick Morachalcone [biocrick.com]

- 3. A | Tyrosinase | TargetMol Morachalcone [targetmol.com]

- 4. Recent Advances in the Synthesis and Biological ... [mdpi.com]

- 5. Combating Obesity: Utilizing Natural and Chemical Compounds for... [jscholaronline.org]

- 6. - Structure of dietary flavonoids on activity ... relationship pancreatic [pmc.ncbi.nlm.nih.gov]

- 7. Prominent Pancreatic Lipase Inhibition and Free Radical ... [pmc.ncbi.nlm.nih.gov]

- 8. 4.6. Pancreatic Lipase Inhibition Assay [bio-protocol.org]

Comprehensive Technical Guide: Morachalcone A from Morus mesozygia - Chemistry, Bioactivity, and Research Applications

Introduction and Executive Summary

Morachalcone A is a prenylated chalcone compound primarily isolated from various Morus species, including the African mulberry tree Morus mesozygia. This comprehensive technical guide synthesizes current research on this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications. As a naturally occurring chalcone derivative characterized by a distinct phenolic structure with prenyl substitutions, this compound has demonstrated significant potential in pharmaceutical research due to its multifaceted bioactivities, including potent anti-inflammatory, neuroprotective, and metabolic regulatory effects. This whitepaper provides an in-depth analysis of this compound specifically from Morus mesozygia, presenting structured quantitative data, detailed experimental protocols, and mechanistic insights tailored for researchers, scientists, and drug development professionals working in natural product discovery and development.

The therapeutic potential of this compound is particularly promising based on its observed bioactivities across multiple screening systems. Research indicates notable inhibitory effects on key enzymatic targets including tyrosinase (IC₅₀ 0.013 µM) and pancreatic lipase (IC₅₀ 6.2 µM), suggesting applications in metabolic disorder treatment and cosmetic formulations. Additionally, its potent anti-inflammatory activity through suppression of nitric oxide production (IC₅₀ 16.4 µM) in macrophage models and neuroprotective effects against oxidative stress in neuronal cells (EC₅₀ 35.5 µM) highlight its potential for managing inflammatory conditions and neurodegenerative diseases. This guide systematically organizes the available technical information to facilitate further research and development efforts focused on this promising natural compound.

Chemical Structure and Properties

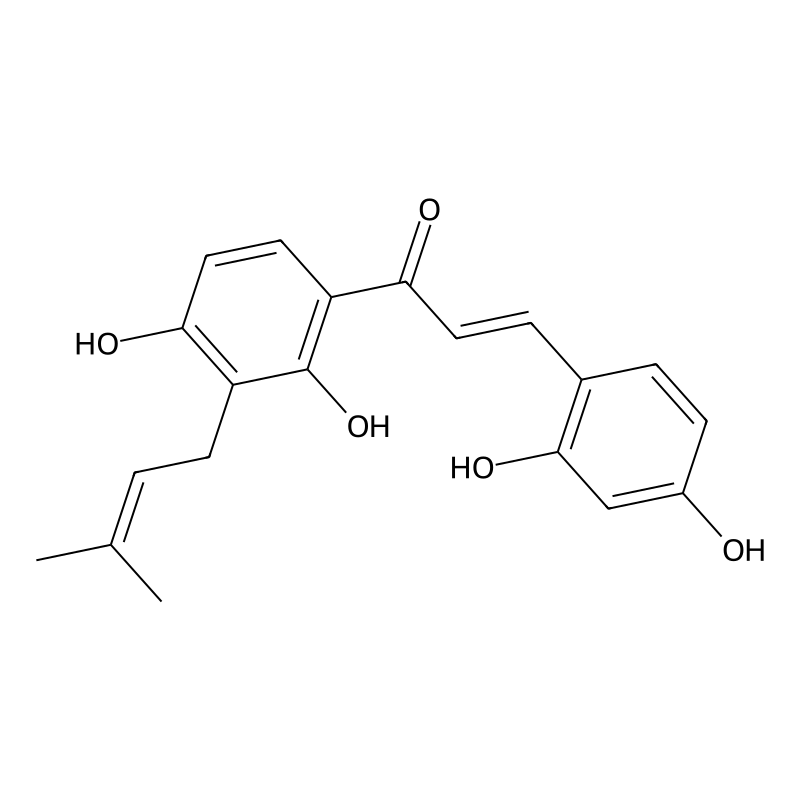

This compound is classified chemically as a prenylated chalcone, characterized by its distinct arylbenzofuran backbone and specific substitution pattern that contributes to its biological activities and physicochemical properties. The compound's systematic name is (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, reflecting its phenolic nature and the presence of a prenyl side chain that enhances its lipophilicity and interaction with biological targets.

Structural Characteristics and Physicochemical Properties

The molecular structure of this compound features two aromatic rings connected through an α,β-unsaturated ketone bridge, with multiple hydroxyl groups that contribute to its antioxidant potential and molecular interactions. The presence of the prenyl moiety (3-methylbut-2-enyl group) at the 3-position of one ring significantly influences its biological activity and binding affinity to various enzymatic targets. The compound's extended conjugation system throughout the molecule results in its characteristic yellow coloration and provides the chromophore necessary for UV detection in analytical applications.

Table 1: Physicochemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Registry Number | 76472-88-3 |

| Molecular Formula | C₂₀H₂₀O₅ |

| Molecular Weight | 340.4 g/mol |

| Appearance | Yellow powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| Storage Conditions | Desiccate at -20°C |

| SMILES Notation | CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C |

| InChI Key | NXBYIJSAISXPKJ-WEVVVXLNSA-N |

Structural Classification and Relationship to Other Moraceae Compounds

This compound belongs to the broader class of Mulberry Diels-Alder-type adducts (MDAAs), which are unique phenolic natural products biosynthetically derived from the intermolecular [4 + 2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes [1]. These compounds are exclusively distributed in moraceous plants, with 166 different MDAAs identified and characterized since the first representatives were reported in 1980. This compound is classified under the Type C MDAAs (dehydroprenylchalcone type), which share structural features derived from chalcone-skeleton dienophiles but differ in their dehydroprenylphenol diene components [1].

The structural complexity of this compound and related compounds arises from the presence of adjacent phenolic hydroxyl groups that allow various natural modifications of the ketone functionality and the newly formed methylcyclohexene ring in more complex MDAAs. The prenyl groups present in the dienophile or diene moieties can undergo further modifications including cyclization, oxidation, or rearrangement, contributing to the significant structural diversity observed within this compound class. This structural complexity presents both challenges and opportunities for synthetic chemists and drug developers seeking to optimize the pharmacological profile of these natural products.

Quantitative Bioactivity Profile

This compound demonstrates a diverse range of biological activities with potential therapeutic relevance, as quantified through various in vitro assay systems. The compound shows particularly potent inhibitory effects against several enzymatic targets involved in metabolic disorders, inflammatory processes, and neurological conditions. The concentration-dependent activities summarized below provide valuable insights for researchers designing in vivo studies and structure-activity relationship investigations.

Table 2: Quantitative Bioactivity Profile of this compound

| Biological Activity | Experimental Model | Result | IC₅₀/EC₅₀ |

|---|---|---|---|

| Tyrosinase Inhibition | Enzyme assay | Potent inhibitory activity | 0.013 µM |

| Pancreatic Lipase Inhibition | Enzyme assay | Strong inhibition | 6.2 µM |

| Anti-inflammatory Activity | RAW264.7 LPS-activated mouse macrophage cells | Inhibition of nitric oxide production | 16.4 µM |

| Neuroprotective Effect | HT22-immortalized hippocampal cells | Protection against glutamate-induced oxidative stress | 35.5 ± 2.1 µM |

Analysis of Bioactivity Data and Therapeutic Implications

The remarkably potent tyrosinase inhibitory activity (IC₅₀ 0.013 µM) suggests potential applications in hyperpigmentation disorders and cosmetic formulations aimed at skin whitening. Tyrosinase is a key enzyme in melanin synthesis, and inhibitors with this level of potency are highly sought after in dermatological research. Similarly, the strong pancreatic lipase inhibition (IC₅₀ 6.2 µM) indicates potential for managing obesity and metabolic disorders by reducing dietary fat absorption, positioning this compound as a promising lead compound for anti-obesity drug development [2].

The anti-inflammatory properties of this compound, demonstrated by its inhibition of nitric oxide production in activated macrophages (IC₅₀ 16.4 µM), aligns with the traditional use of Morus species in treating inflammatory conditions. Nitric oxide is a key pro-inflammatory mediator in various pathological states, making this activity therapeutically relevant. Furthermore, the neuroprotective effects observed in hippocampal cells (EC₅₀ 35.5 µM) against glutamate-induced oxidative stress suggest potential applications in neurodegenerative disorders where oxidative damage contributes to disease pathology. This combination of bioactivities makes this compound a multifaceted natural product worthy of further investigation for various therapeutic applications.

Extraction and Isolation Methodologies

The isolation of this compound from Morus mesozygia follows established protocols for extracting prenylated phenolic compounds from plant material, with specific modifications to optimize yield and purity. The extraction process takes advantage of the compound's moderate polarity and solubility characteristics to separate it from other plant constituents. Below is a detailed experimental workflow for the extraction and isolation of this compound from Morus mesozygia.

Diagram 1: Extraction and isolation workflow for this compound from Morus mesozygia

Detailed Extraction and Isolation Protocol

Plant Material Collection and Preparation: The trunk bark or leaves of Morus mesozygia are collected and identified botanically. For the study conducted in 2007, plant material was collected in Yaoundé, Cameroon in June [3]. The plant material is air-dried protected from direct sunlight to prevent photodegradation of light-sensitive compounds, then ground to a fine powder using a mechanical grinder to increase surface area for extraction.

Maceration Extraction: The powdered plant material (approximately 100-500g scale) is subjected to methanol extraction at room temperature for 48 hours with occasional agitation [3]. Methanol is preferred as it effectively extracts a wide range of phenolic compounds including chalcones. The extraction is typically repeated 2-3 times to ensure exhaustive extraction, and the combined methanolic extracts are filtered through Whatman No. 1 filter paper or equivalent.

Concentration and Partitioning: The combined filtrate is concentrated under reduced pressure at temperatures not exceeding 40°C to obtain a crude extract. This extract is then suspended in water and sequentially partitioned with organic solvents of increasing polarity, typically beginning with hexane to remove non-polar constituents, followed by ethyl acetate extraction to recover this compound along with other medium-polarity phenolic compounds [3].

Chromatographic Separation: The ethyl acetate fraction containing this compound is subjected to column chromatography over silica gel (200-300 mesh) using a gradient elution system starting with non-polar solvents (hexane or petroleum ether) and gradually increasing polarity with ethyl acetate or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) with appropriate detection methods (UV visualization at 254 nm and 365 nm, or spraying with natural product reagents).

Final Purification and Identification: Fractions shown by TLC to contain this compound are combined and further purified using Sephadex LH-20 column chromatography with methanol as eluent or by preparative high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases. The purity of isolated this compound is verified by analytical HPLC, and the structure is confirmed through comprehensive spectroscopic analysis including NMR (1D and 2D), mass spectrometry, and comparison with literature data [2] [3].

Analytical Characterization Techniques

The structural elucidation of this compound relies on a combination of spectroscopic methods and chromatographic techniques to confirm its molecular structure and assess purity. The comprehensive characterization ensures proper identification for biological testing and standardization of extracts. The following workflow illustrates the typical analytical approach for characterizing this compound.

Diagram 2: Analytical characterization workflow for this compound

Detailed Analytical Methods and Expected Results

UV-Visible Spectroscopy: this compound in methanol typically shows characteristic absorption maxima between 280-370 nm due to the π→π* transitions of the chalcone chromophore with extended conjugation. The specific λmax values provide preliminary information about the conjugation pattern and substitution of the aromatic rings.

Infrared Spectroscopy: FTIR analysis of this compound shows key absorption bands corresponding to its functional groups: carbonyl stretching vibration at approximately 1650 cm⁻¹ for the conjugated ketone, broad OH stretching around 3200-3500 cm⁻¹ for phenolic hydroxyls, and aromatic C=C stretching between 1500-1600 cm⁻¹. The prenyl group shows characteristic C-H stretching around 2900-3000 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using ESI or EI ionization confirms the molecular formula C₂₀H₂₀O₅ with an exact molecular mass of 340.1315 amu. The mass spectrum typically shows a molecular ion peak [M+H]+ at m/z 341 or [M-H]- at m/z 339, with characteristic fragment ions corresponding to the loss of the prenyl group or cleavage of the chalcone backbone.

Nuclear Magnetic Resonance Spectroscopy: Comprehensive NMR analysis is crucial for structural elucidation. ¹H NMR (500 MHz, CDCl₃ or DMSO-d₆) shows characteristic signals: δ 7.5-8.0 (d, J=15.5 Hz, H-β), δ 6.5-7.0 (d, J=15.5 Hz, H-α) for the trans-olefinic protons of the chalcone bridge; δ 5.0-5.5 (m, prenyl =CH); δ 1.6-1.8 (s, prenyl CH₃); and multiple signals between δ 6.0-7.5 for aromatic protons. ¹³C NMR and 2D experiments (COSY, HSQC, HMBC) provide complete carbon assignment and connectivity information, confirming the substitution pattern.

Chromatographic Purity Assessment: Analytical HPLC using a C18 column with acetonitrile-water gradient elution and UV detection at 280-340 nm should show a single major peak with retention time corresponding to this compound, confirming homogeneity. The purity is quantified by peak area percentage, with research-grade material typically exceeding 95% purity.

Biosynthetic Pathways and Natural Distribution

This compound is biosynthesized in Morus mesozygia through the phenylpropanoid pathway, which generates the fundamental chalcone skeleton that subsequently undergoes enzymatic prenylation to produce the final compound. The biosynthesis begins with the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA catalyzed by chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis, to form the basic chalcone structure. This intermediate then undergoes regiospecific prenylation by prenyltransferase enzymes using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, resulting in the attachment of the 3-methylbut-2-enyl group at the 3-position of the A-ring.

The natural distribution of this compound is primarily within the Moraceae family, with confirmed isolation from several Morus species including Morus mesozygia [4] [3], Morus alba [2], and related species. Within Morus mesozygia, the compound has been identified in various plant parts including leaves [4] and trunk bark [3], with concentration varying depending on seasonal, geographical, and genetic factors. The ecological role of this compound in the plant likely involves defense responses against pathogens and herbivores, as many prenylated phenolics demonstrate antimicrobial and insecticidal activities.

It is noteworthy that Morus mesozygia itself has a specific geographical distribution, with populations in South Africa restricted to a small area in Maputaland, northern KwaZulu-Natal, though it is more widespread further north in tropical Africa [5]. The species is classified as Near Threatened in South Africa due to its localized distribution, though the global population is not considered threatened [5]. This distribution pattern may have implications for sustainable sourcing of plant material for research and development purposes, potentially necessitating cultivation programs or alternative sourcing strategies for long-term investigation of this compound.

Research Applications and Future Perspectives

The multifaceted biological activities of this compound position it as a promising lead compound for various therapeutic applications. Future research directions should focus on addressing current knowledge gaps and advancing the compound toward potential clinical applications through systematic investigation in the following key areas:

Structure-Activity Relationship Studies: Comprehensive SAR investigation through synthetic modification of the chalcone scaffold should explore which structural elements are essential for each bioactivity. Key modifications could include variation of the hydroxylation pattern, saturation of the α,β-unsaturated system, replacement of the prenyl group with other lipophilic substituents, and preparation of heterocyclic analogs based on the chalcone template. Such studies would enable optimization of potency, selectivity, and drug-like properties for specific therapeutic targets.

In Vivo Validation and Pharmacokinetic Optimization: Advancement of this compound toward therapeutic applications requires thorough in vivo studies to validate its efficacy in animal models relevant to its purported activities. Parallel investigation of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics, is essential. The presence of metabolically labile functionalities such as the phenolic hydroxyl groups and the α,β-unsaturated ketone may necessitate prodrug strategies or formulation approaches to overcome potential limitations in bioavailability.

Mechanistic Studies and Target Identification: While this compound shows promising phenotypic effects in various assay systems, more detailed investigation of its molecular mechanisms and specific cellular targets is warranted. Application of chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, could identify direct protein targets and signaling pathways affected by the compound. Understanding these mechanisms will facilitate better prediction of potential therapeutic applications and adverse effects.

Natural Product Synthesis and Supply Solutions: The structural complexity of this compound presents challenges for large-scale isolation from natural sources, particularly considering the conservation status of Morus mesozygia in some regions [5]. Development of efficient total synthetic routes would ensure a sustainable supply for further research and potential development. Alternatively, optimization of plant tissue culture methods or heterologous biosynthetic pathway expression in microbial hosts could provide alternative production platforms.

The diverse bioactivities and unique chemical structure of this compound make it a valuable natural product scaffold for drug discovery and development. With systematic investigation addressing the research areas outlined above, this compound could potentially yield novel therapeutic agents for conditions including obesity, inflammatory disorders, neurodegenerative diseases, and hyperpigmentation disorders.

Conclusion

This compound from Morus mesozygia represents a promising phytochemical with demonstrated potential across multiple therapeutic areas. Its well-defined chemical structure, potent bioactivities against key molecular targets, and relatively abundant natural occurrence in Morus species make it an excellent candidate for further drug discovery research. The comprehensive data presented in this technical guide provides researchers with essential information for advancing studies on this compound, from basic chemical characterization to potential therapeutic development.

References

- 1. Mulberry Diels–Alder-type adducts: isolation, structure, ... [pmc.ncbi.nlm.nih.gov]

- 2. | CAS:76472-88-3 | Chalcones | Manufacturer BioCrick this compound [biocrick.com]

- 3. (PDF) Prenylated arylbenzofuran derivatives from Morus ... [academia.edu]

- 4. Phosphodiesterase I-inhibiting Diels-Alder adducts from the leaves of... [pubmed.ncbi.nlm.nih.gov]

- 5. Threatened Species Programme | SANBI Red List of South African... [redlist.sanbi.org]

Comprehensive Technical Guide: Morachalcone A from Morus alba Roots

Introduction to Morachalcone A and Its Source

This compound is a biologically active chalcone compound primarily isolated from the root system of Morus alba L. (white mulberry), a plant belonging to the Moraceae family. This specific phytochemical has garnered significant attention in pharmacological research due to its diverse therapeutic potential and unique structural properties. As a prenylated chalcone derivative, this compound features a characteristic α,β-unsaturated carbonyl system that facilitates its interaction with various biological targets through Michael addition reactions. The compound's presence in the root tissues of Morus alba underscores the differential distribution of specialized metabolites across plant organs, with root-specific biosynthesis resulting in distinct pharmacological profiles compared to leaf- or fruit-derived compounds [1] [2].

The traditional use of Morus alba in Eastern medicine systems, particularly Traditional Chinese Medicine, for treating conditions such as fever, inflammation, and metabolic disorders, provides ethnobotanical validation for investigating its bioactive constituents. Modern phytochemical studies have revealed that This compound contributes significantly to the observed therapeutic effects of mulberry root preparations. Research indicates that this compound exhibits a promising multi-target mechanism of action, influencing several critical pathological pathways simultaneously, which makes it an attractive candidate for drug development, particularly for complex multifactorial diseases [3] [4].

Chemical Properties and Structural Characteristics

This compound (CAS Registry Number: 76472-88-3) is chemically defined as (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, with a molecular formula of C₂₀H₂₀O₅ and a molecular weight of 340.4 g/mol. The compound's structural architecture consists of two hydroxy-substituted aromatic rings (A and B rings) connected by a conjugated enone bridge, with an additional prenyl (3-methylbut-2-enyl) moiety attached at the C-3 position of the A-ring. This specific substitution pattern significantly influences the compound's biological activity, membrane permeability, and metabolic stability [1] [5].

Table 1: Fundamental Chemical Properties of this compound

| Property | Description |

|---|---|

| CAS Registry Number | 76472-88-3 |

| Molecular Formula | C₂₀H₂₀O₅ |

| Molecular Weight | 340.4 g/mol |

| Chemical Classification | Chalcones |

| Appearance | Yellow powder |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |

| Storage Conditions | Desiccate at -20°C |

| IUPAC Name | (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |

The three-dimensional configuration of this compound adopts a planar trans (E) conformation about the α,β-unsaturated system, which is thermodynamically favored due to reduced steric hindrance between the carbonyl group and the B-ring. This planarity, combined with the electron-delocalized π-system, contributes to the compound's redox potential and radical scavenging capabilities. The presence of multiple phenolic hydroxyl groups (at C-2', C-4', C-2, and C-4 positions) enables hydrogen bonding with biological targets and contributes to its antioxidant properties through direct radical neutralization and metal chelation [1] [6].

The lipophilic character imparted by the prenyl side chain enhances membrane permeability and cellular uptake, while the polar hydroxyl groups maintain sufficient aqueous solubility for biological testing. This compound demonstrates stability under standard laboratory storage conditions (desiccated at -20°C), though solutions in dimethyl sulfoxide (DMSO) should be prepared fresh or stored at -20°C for limited periods to prevent degradation. The compound's chromophoric system, with maximal absorbance in the UV-visible range, facilitates detection and quantification using HPLC with photodiode array detection [1].

Quantitative Biological Activities and Pharmacological Potential

This compound demonstrates a remarkable spectrum of biological activities with potency in the micromolar to nanomolar range across various therapeutic domains. The concentration-dependent efficacy of this chalcone derivative has been quantitatively established through standardized in vitro assays, revealing several promising pharmacological applications.

Table 2: Quantitative Biological Activities of this compound

| Biological Activity | Experimental Model | Quantitative Result | Reference |

|---|---|---|---|

| Pancreatic Lipase Inhibition | In vitro enzymatic assay | IC₅₀ = 6.2 μM | [1] |

| Anti-melanogenesis | Tyrosinase inhibition assay | IC₅₀ = 0.013 μM | [1] |

| Anti-inflammatory | NO production in RAW264.7 cells | IC₅₀ = 16.4 μM | [1] |

| Neuroprotective | HT22 hippocampal cells | EC₅₀ = 35.5 ± 2.1 μM | [1] |

Metabolic Disorder Applications

The potent pancreatic lipase inhibitory activity (IC₅₀ = 6.2 μM) positions this compound as a promising candidate for managing obesity and related metabolic disorders. Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides in the intestine, and its inhibition reduces fat absorption, thereby decreasing caloric intake. Structure-activity relationship analysis indicates that the prenyl moiety at C-3 and the 2,4-dihydroxy substitution pattern on the A-ring are critical for this inhibitory activity, potentially through optimal interaction with the enzyme's active site. In the same study, other prenylated phenolic compounds from Morus alba leaves showed moderate pancreatic lipase inhibition (IC₅₀ < 50 μM), but this compound demonstrated superior efficacy [1].

Dermatological and Anti-inflammatory Applications

This compound exhibits exceptional tyrosinase inhibitory activity (IC₅₀ = 0.013 μM), surpassing many known depigmenting agents. Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, and its inhibition represents a key strategy for managing hyperpigmentation disorders. The compound's anti-inflammatory properties are evidenced by its dose-dependent suppression of nitric oxide (NO) production (IC₅₀ = 16.4 μM) in lipopolysaccharide (LPS)-activated RAW264.7 murine macrophage cells. Excessive NO production contributes to the pathogenesis of inflammatory conditions, and its reduction indicates modulation of the iNOS signaling pathway. This dual activity suggests potential applications in inflammatory skin conditions where both hyperpigmentation and inflammation are concerns [1] [2].

Neuroprotective Applications

The neuroprotective effects of this compound have been demonstrated in HT22-immortalized hippocampal cells, where it protected against glutamate-induced oxidative stress (EC₅₀ = 35.5 ± 2.1 μM). Glutamate excitotoxicity induces massive calcium influx and generates reactive oxygen species, leading to neuronal cell death—a process implicated in various neurodegenerative disorders. This compound likely exerts its protective effects through antioxidant mechanisms and possibly by modulating cellular defense systems, positioning it as a potential therapeutic agent for conditions like Alzheimer's and Parkinson's diseases [1] [7].

Detailed Experimental Protocols and Methodologies

Extraction and Isolation Protocol

The following optimized protocol describes the extraction and isolation of this compound from Morus alba roots, based on the method reported in the literature with modifications to enhance yield and purity [1]:

- Plant Material Preparation: Air-dry Morus alba roots at room temperature protected from direct sunlight. Pulverize the dried material to a fine powder (particle size < 500 μm) using a mechanical grinder to increase surface area for efficient extraction.

- Maceration Extraction: Subject the powdered root material (500 g) to maceration with 5 L of 70% aqueous ethanol at 57°C for 12 hours with continuous agitation (150 rpm). This optimized ethanol concentration and temperature maximize phenolic compound extraction while minimizing non-polar impurity co-extraction.

- Liquid-Liquid Partition: Concentrate the ethanolic extract under reduced pressure at 40°C to obtain an aqueous residue. Suspend this residue in 500 mL of distilled water and partition successively with n-hexane (3 × 500 mL), ethyl acetate (3 × 500 mL), and n-butanol (3 × 500 mL). This compound preferentially partitions into the ethyl acetate fraction due to its intermediate polarity.

- Chromatographic Purification: Subject the active ethyl acetate fraction (8.5 g) to silica gel column chromatography (200-300 mesh, 5 × 80 cm) and elute with a stepwise gradient of chloroform-methanol (from 100:1 to 1:1, v/v). Monitor fractions by TLC (silica gel GF₂₅₄, chloroform:methanol:formic acid, 8:1:0.1, v/v/v) with visualization under UV light (254 nm and 365 nm) and by spraying with 10% H₂SO₄ in ethanol followed by heating.

- Final Purification: Combine fractions containing this compound (Rf = 0.45 in the aforementioned TLC system) and further purify by preparative reversed-phase HPLC (C₁₈ column, 250 × 21.2 mm, 5 μm) using an isocratic elution of acetonitrile-water (55:45, v/v) with 0.1% formic acid at a flow rate of 12 mL/min. This compound typically elutes at 15-17 minutes under these conditions, yielding a pure yellow amorphous powder (typically 25-35 mg from 500 g dried root material).

Pancreatic Lipase Inhibition Assay

The inhibitory activity against pancreatic lipase is evaluated using a modified version of the method described by [1] with p-nitrophenyl palmitate (pNPP) as substrate:

- Solution Preparation: Prepare porcine pancreatic lipase (Type II, Sigma) solution (2 mg/mL) in 0.1 M phosphate buffer (pH 7.2). Dissolve pNPP in isopropanol to a concentration of 3 mM. Prepare test compounds in DMSO at appropriate concentrations (final DMSO concentration in assay < 2%).

- Reaction Procedure: In a 96-well plate, mix 20 μL of test compound solution (or DMSO for control), 40 μL of lipase solution, and 140 μL of phosphate buffer. Pre-incubate the mixture at 37°C for 15 minutes. Initiate the reaction by adding 50 μL of pNPP solution. Incubate the reaction mixture at 37°C for 30 minutes with continuous shaking.

- Termination and Measurement: Stop the reaction by placing the plate on ice. Measure the amount of p-nitrophenol released by monitoring absorbance at 405 nm using a microplate reader. Include appropriate blank corrections (reaction mixture without enzyme) and positive controls (orlistat).

- Data Analysis: Calculate percentage inhibition using the formula: % Inhibition = [(A_control - A_sample)/A_control] × 100, where A_control is the absorbance of the control reaction (enzyme + substrate without inhibitor), and A_sample is the absorbance in the presence of inhibitor. Determine IC₅₀ values using non-linear regression analysis of inhibition curves (typically 6-8 concentrations in duplicate).

The following workflow diagram illustrates the key steps in the extraction, isolation, and bioactivity testing of this compound:

Workflow for extraction and bioactivity assessment of this compound

Analytical Methods for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Analysis

For qualitative and quantitative analysis of this compound in plant extracts and biological samples, the following reversed-phase HPLC method provides optimal separation and detection:

- Chromatographic System: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

- Column: C₁₈ column (250 × 4.6 mm, 5 μm particle size) with appropriate guard column.

- Mobile Phase: Employ a gradient system consisting of (A) 0.1% aqueous formic acid and (B) acetonitrile with 0.1% formic acid. Use the following gradient program: 0-5 min, 30-45% B; 5-15 min, 45-55% B; 15-25 min, 55-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B (re-equilibration).

- Flow Rate: 1.0 mL/min with column temperature maintained at 35°C.

- Injection Volume: 10 μL of sample solution (preferably in methanol or mobile phase).

- Detection: Monitor at 370 nm (λmax for this compound) with full spectrum scanning from 200-600 nm for peak purity assessment.

- Retention Time: Under these conditions, this compound typically elutes at approximately 18.5 minutes.

- Quantification: Prepare a standard calibration curve using purified this compound (≥95% purity) in the concentration range of 0.5-100 μg/mL. The method demonstrates good linearity (r² > 0.999) with limits of detection and quantification of approximately 0.1 μg/mL and 0.3 μg/mL, respectively.

Structural Elucidation Techniques

Comprehensive structural characterization of isolated this compound should incorporate multiple spectroscopic approaches:

- UV-Visible Spectroscopy: Record spectrum in methanol. This compound typically exhibits absorption maxima at approximately 230 nm (Band II, A-ring benzoyl system) and 370 nm (Band I, cinnamoyl system), with a shoulder around 300 nm characteristic of chalcones.

- Infrared (IR) Spectroscopy: Key absorption bands include: 3300-3500 cm⁻¹ (broad, phenolic O-H stretch), 2920-2950 cm⁻¹ (C-H stretch of prenyl methyl groups), 1650 cm⁻¹ (conjugated carbonyl stretch), 1600 cm⁻¹ (aromatic C=C stretch), and 1250 cm⁻¹ (C-O stretch of phenolic groups).

- Mass Spectrometry: High-resolution ESI-MS typically shows [M+H]+ at m/z 341.1388 (calculated for C₂₀H₂₁O₅⁺) or [M-H]- at m/z 339.1234 (calculated for C₂₀H₁₉O₅⁻). Tandem MS/MS fragmentation produces characteristic product ions at m/z 323 ([M+H-H₂O]+), 295 ([M+H-H₂O-CO]+), and 203 (retro-Diels-Alder fragment of prenylated A-ring).

- NMR Spectroscopy: Complete 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses in deuterated DMSO or acetone provide definitive structural confirmation. Key ¹H NMR signals (500 MHz, DMSO-d₆): δ 14.50 (s, 1H, 2'-OH, chelated), 10.80 (br s, 1H, 4'-OH), 9.60 (br s, 1H, 4-OH), 8.90 (br s, 1H, 2-OH), 7.95 (d, J = 15.5 Hz, 1H, H-β), 7.45 (d, J = 15.5 Hz, 1H, H-α), 5.20 (t, J = 7.0 Hz, 1H, prenyl H-2"), 3.30 (d, J = 7.0 Hz, 2H, prenyl H-1"), 1.70 (s, 3H, prenyl CH₃), 1.60 (s, 3H, prenyl CH₃).

Mechanism of Action and Signaling Pathways

This compound exerts its diverse pharmacological effects through multi-target mechanisms that involve modulation of key signaling pathways and enzymatic processes. The following diagram illustrates the compound's primary molecular targets and associated biological effects:

Molecular targets and biological effects of this compound

The pancreatic lipase inhibition mechanism involves reversible competitive binding at the enzyme's active site, with the prenyl moiety facilitating hydrophobic interactions and the phenolic hydroxyl groups potentially forming hydrogen bonds with key catalytic residues (Ser152, Asp176, His263). Molecular docking studies suggest that the α,β-unsaturated ketone system may interact with the catalytic serine nucleophile, though this requires experimental validation. The inhibition reduces triglyceride hydrolysis to absorbable free fatty acids and monoglycerides, thereby decreasing dietary fat absorption and potentially contributing to weight management [1].

For tyrosinase inhibition, this compound likely acts as a competitive inhibitor that binds to the enzyme's active copper-containing site, with the 2,4-dihydroxyphenyl (B-ring) moiety coordinating with copper ions. The extended conjugation system allows for optimal positioning within the active site, while the prenyl group on the A-ring may interact with adjacent hydrophobic pockets, enhancing binding affinity. This molecular interaction suppresses the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, key steps in melanin biosynthesis [1] [2].